N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide
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Overview
Description
TAK-915 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A). It has shown significant potential in ameliorating cognitive impairments and social withdrawal in various animal models of schizophrenia . TAK-915 is known for its high selectivity for PDE2A over other phosphodiesterase family members, making it a promising candidate for treating neuropsychiatric and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-915 involves a series of chemical reactions, including a key step of ruthenium-catalyzed direct asymmetric reductive amination. This method is used to produce a chiral primary amine intermediate, which is crucial for the final structure of TAK-915 . The reaction conditions typically involve the use of a ruthenium catalyst that is stable to air and moisture, enabling efficient synthesis of the chiral primary amine .
Industrial Production Methods
Industrial production of TAK-915 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced process chemistry techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
TAK-915 undergoes various chemical reactions, including:
Oxidation: TAK-915 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TAK-915 can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .
Scientific Research Applications
TAK-915 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE2A in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling and gene expression.
Industry: Utilized in the development of new therapeutic agents targeting PDE2A.
Mechanism of Action
TAK-915 exerts its effects by selectively inhibiting PDE2A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, TAK-915 increases the levels of these cyclic nucleotides, leading to enhanced signaling pathways involved in cognitive function and social behavior . The compound specifically targets brain regions such as the frontal cortex, hippocampus, and striatum, which are associated with learning, memory, and social interactions .
Comparison with Similar Compounds
TAK-915 is unique in its high selectivity for PDE2A over other phosphodiesterase family members. Similar compounds include:
Apremilast: A PDE4 inhibitor with anti-inflammatory properties.
Vardenafil hydrochloride: A PDE5 inhibitor used in the treatment of erectile dysfunction.
Icariin: A natural product that inhibits PDE5 and PDE4 activity.
Compared to these compounds, TAK-915’s selectivity for PDE2A makes it particularly effective in targeting cognitive impairments and social withdrawal without affecting other phosphodiesterase pathways .
Properties
Molecular Formula |
C19H18F4N4O5 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide |
InChI |
InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m0/s1 |
InChI Key |
AWJSRXUQLSPAOI-AWEZNQCLSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Origin of Product |
United States |
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